2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide
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Overview
Description
This compound is a mouthful, but let’s break it down. It’s a derivative of benzazepine , a bicyclic heterocycle with intriguing pharmacological potential. Our compound features a benzazepine core adorned with dimethoxy and dimethylamino substituents. The acetic acid moiety adds a dash of acidity to the mix.
Preparation Methods
Synthesis Routes:
Halocyclization Method:
Other Approaches:
Industrial Production: Unfortunately, information on large-scale industrial production remains elusive. Researchers, take note!
Chemical Reactions Analysis
Our compound is no wallflower; it dances through various reactions:
Oxidation: It might undergo oxidation, transforming those dimethoxy groups.
Reduction: Reduction reactions could alter the carbonyl functionality.
Substitution: The dimethylamino group could be swapped out.
Common Reagents: Think , , and .
Major Products: These depend on reaction conditions, but expect modified versions of our compound.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use it as a scaffold for novel compounds.
Drug Discovery: Its unique structure inspires drug development.
Pharmacology: Investigate its effects on receptors, enzymes, or cellular pathways.
Therapeutics: Could it treat neurological disorders? Cardiovascular issues? Cancer? The possibilities are tantalizing.
Fine Chemicals: Our compound might find its way into specialty chemicals.
Materials Science: Explore its properties for coatings, polymers, or catalysts.
Mechanism of Action
Targets: It likely interacts with specific proteins or receptors.
Pathways: Dive into signal transduction pathways, enzymatic cascades, or metabolic routes.
Comparison with Similar Compounds
Uniqueness: Our compound stands out due to its benzazepine core and specific substituents.
Similar Compounds: Explore related structures like 2-bromo-methyl-N-isopropyl-7,8-dimeth-oxy-1,2-dihydro-1,3-oxazolo[3,2-a] and 4-hydroxy-2-quinolones .
Properties
Molecular Formula |
C24H29N3O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[2-(dimethylamino)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H29N3O5/c1-26(2)11-12-32-20-7-5-19(6-8-20)25-23(28)16-27-10-9-17-13-21(30-3)22(31-4)14-18(17)15-24(27)29/h5-10,13-14H,11-12,15-16H2,1-4H3,(H,25,28) |
InChI Key |
YMLSFIJCERLDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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